molecular formula C22H15NO6 B5093474 1,3-Benzodioxol-5-ylmethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate

1,3-Benzodioxol-5-ylmethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate

Cat. No.: B5093474
M. Wt: 389.4 g/mol
InChI Key: NEGKSKWCJMLOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxol-5-ylmethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzodioxole moiety and an isoquinoline derivative, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-ylmethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate typically involves multiple steps, including the formation of the benzodioxole and isoquinoline intermediates. One common method involves the use of palladium-catalyzed amination reactions, where various fused heteroaryl amines are coupled with 3-bromoindoles using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl as ligands . The reaction conditions often include the use of cesium carbonate as a base and N-bromosuccinimide for bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-ylmethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride and alkyl halides in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

1,3-Benzodioxol-5-ylmethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-ylmethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been studied for its antiproliferative activity against cancer cells, where it may inhibit key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxol-5-ylmethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate is unique due to its specific combination of benzodioxole and isoquinoline moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,3-benzodioxol-5-ylmethyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO6/c24-19(27-11-13-7-8-17-18(9-13)29-12-28-17)10-23-21(25)15-5-1-3-14-4-2-6-16(20(14)15)22(23)26/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGKSKWCJMLOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.